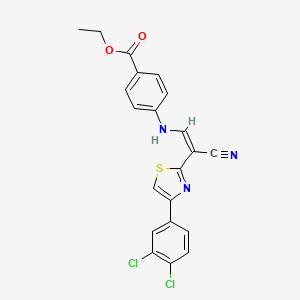

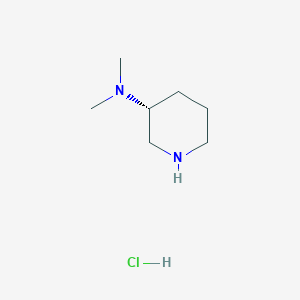

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-indol-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of triazine compounds, including "N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-indol-3-yl)acetamide", involves intermediates such as (E)-N2,N2-dimethyl-6-styryl-1,3,5-triazine-2,4-diamine and its acetamide counterpart. These intermediates are confirmed using techniques like 1H NMR, 13C NMR, HRMS, and FT-IR spectroscopy. X-ray diffraction is used for detailed structure analysis, complemented by density functional theory (DFT) for molecular structure calculations, revealing the congruence between computed structures and crystallographic data (Geng et al., 2023).

Molecular Structure Analysis

The molecular structure of triazine compounds, as illustrated through single-crystal X-ray diffraction and DFT studies, demonstrates their intricate arrangements and electron distribution. The conformational analysis based on DFT indicates the consistency with crystal structures obtained from X-ray diffraction, offering insights into the molecular electrostatic potential and frontier molecular orbitals of these compounds (Geng et al., 2023).

Chemical Reactions and Properties

Electro-oxidation processes play a significant role in the chemical behavior of triazine derivatives, including methoxylation reactions. Such reactions highlight the chemical versatility and reactivity of the dimethylamino group in triazines, underpinning their utility in various chemical transformations (Cariou et al., 1993).

Applications De Recherche Scientifique

Antitumor Agents and Prodrugs

A study by Ferrer et al. (2002) explored the synthesis of isotopomers of pentamethylmelamine (PMM), an experimental anticancer agent, and a potential prodrug thereof. The research signifies the compound's relevance in designing antitumor agents through modification to enhance therapeutic potential (Ferrer, Naughton, & Threadgill, 2002).

Heterocyclic Compounds Synthesis

The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic properties, was reported by Abu‐Hashem et al. (2020). This research highlights the compound's utility in generating new chemical entities with potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Electrochemical Studies

Cariou et al. (1993) conducted an electro-oxidation study of triazines, including the dimethylamino derivative, to understand its anodic methoxylation. This work provides insights into the electrochemical behavior of such compounds, which could be relevant for their applications in chemical synthesis and analysis (Cariou, El Hobbi, & Simonet, 1993).

Environmental Monitoring

Kempter and Karst (2000) developed triazine-based hydrazine reagents for determining aldehydes in water, showcasing the compound's application in environmental monitoring. The method offers advantages in terms of ease of sample preparation and sensitivity (Kempter & Karst, 2000).

Soil Algae Growth Impact

Research by Loeppky and Tweedy (1969) on the effects of various herbicides on the growth of soil algae underscores the environmental impact of such chemicals, including triazine derivatives. Understanding these effects is crucial for assessing the ecological safety of chemical compounds (Loeppky & Tweedy, 1969).

Propriétés

IUPAC Name |

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-(1H-indol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O2/c1-23(2)16-20-14(21-17(22-16)25-3)10-19-15(24)8-11-9-18-13-7-5-4-6-12(11)13/h4-7,9,18H,8,10H2,1-3H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYLBFSMFKLOHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)CC2=CNC3=CC=CC=C32)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2480672.png)

![7-Fluoro-3-[[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2480674.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480677.png)

![2-imino-1-(2-methoxyethyl)-N-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2480682.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2480683.png)

![4-Methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2480689.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2480692.png)